molecular formula C9H12N6O B4327947 N~1~-(3-methoxybenzyl)-1H-tetrazole-1,5-diamine

N~1~-(3-methoxybenzyl)-1H-tetrazole-1,5-diamine

Cat. No. B4327947
M. Wt: 220.23 g/mol
InChI Key: BFPVVAIKCZSRCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(3-methoxybenzyl)-1H-tetrazole-1,5-diamine, also known as MTD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MTD belongs to the tetrazole family of compounds and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of N~1~-(3-methoxybenzyl)-1H-tetrazole-1,5-diamine is not fully understood, but it is believed to act by inhibiting various enzymes and pathways involved in the growth and proliferation of cancer cells. N~1~-(3-methoxybenzyl)-1H-tetrazole-1,5-diamine has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Moreover, N~1~-(3-methoxybenzyl)-1H-tetrazole-1,5-diamine has been shown to inhibit the activity of histone deacetylase, an enzyme involved in the regulation of gene expression. N~1~-(3-methoxybenzyl)-1H-tetrazole-1,5-diamine has also been shown to inhibit the activity of caspases, enzymes involved in the induction of apoptosis.
Biochemical and Physiological Effects:
N~1~-(3-methoxybenzyl)-1H-tetrazole-1,5-diamine has been shown to have various biochemical and physiological effects. N~1~-(3-methoxybenzyl)-1H-tetrazole-1,5-diamine has been shown to inhibit the growth of bacteria, fungi, and viruses. Moreover, N~1~-(3-methoxybenzyl)-1H-tetrazole-1,5-diamine has been shown to have anti-inflammatory and antioxidant effects. N~1~-(3-methoxybenzyl)-1H-tetrazole-1,5-diamine has also been shown to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N~1~-(3-methoxybenzyl)-1H-tetrazole-1,5-diamine has several advantages for lab experiments. N~1~-(3-methoxybenzyl)-1H-tetrazole-1,5-diamine is easy to synthesize and has a high yield. Moreover, N~1~-(3-methoxybenzyl)-1H-tetrazole-1,5-diamine is stable and can be stored for long periods. However, N~1~-(3-methoxybenzyl)-1H-tetrazole-1,5-diamine also has some limitations. N~1~-(3-methoxybenzyl)-1H-tetrazole-1,5-diamine is insoluble in water, which can make it difficult to use in some experiments. Moreover, N~1~-(3-methoxybenzyl)-1H-tetrazole-1,5-diamine can be toxic at high concentrations, which can limit its use in some experiments.

Future Directions

N~1~-(3-methoxybenzyl)-1H-tetrazole-1,5-diamine has several potential future directions. N~1~-(3-methoxybenzyl)-1H-tetrazole-1,5-diamine can be further studied for its potential applications in the treatment of cancer and neurodegenerative diseases. Moreover, N~1~-(3-methoxybenzyl)-1H-tetrazole-1,5-diamine can be further studied for its potential use in material science, such as the development of new materials with antibacterial and antifungal properties. Furthermore, N~1~-(3-methoxybenzyl)-1H-tetrazole-1,5-diamine can be further studied for its potential use in the development of new drugs with improved efficacy and reduced toxicity.
Conclusion:
N~1~-(3-methoxybenzyl)-1H-tetrazole-1,5-diamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. N~1~-(3-methoxybenzyl)-1H-tetrazole-1,5-diamine has been synthesized using various methods and has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and material science. N~1~-(3-methoxybenzyl)-1H-tetrazole-1,5-diamine has been shown to exhibit antibacterial, antifungal, and antiviral activities and has been studied for its potential use in the treatment of cancer and neurodegenerative diseases. N~1~-(3-methoxybenzyl)-1H-tetrazole-1,5-diamine has several advantages for lab experiments, but also has some limitations. N~1~-(3-methoxybenzyl)-1H-tetrazole-1,5-diamine has several potential future directions, including the development of new materials and drugs with improved efficacy and reduced toxicity.

Scientific Research Applications

N~1~-(3-methoxybenzyl)-1H-tetrazole-1,5-diamine has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. N~1~-(3-methoxybenzyl)-1H-tetrazole-1,5-diamine has been shown to exhibit antibacterial, antifungal, and antiviral activities. It has also been studied for its potential use in the treatment of cancer and neurodegenerative diseases. N~1~-(3-methoxybenzyl)-1H-tetrazole-1,5-diamine has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Moreover, N~1~-(3-methoxybenzyl)-1H-tetrazole-1,5-diamine has been shown to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.

properties

IUPAC Name

1-N-[(3-methoxyphenyl)methyl]tetrazole-1,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O/c1-16-8-4-2-3-7(5-8)6-11-15-9(10)12-13-14-15/h2-5,11H,6H2,1H3,(H2,10,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPVVAIKCZSRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNN2C(=NN=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-(3-methoxybenzyl)-1H-tetrazole-1,5-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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